2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol
Brand Name: Vulcanchem
CAS No.: 1216024-64-4
VCID: VC0111409
InChI: InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11)
SMILES: C1=C(C=NC(=C1N)NCCO)Br
Molecular Formula: C7H10BrN3O
Molecular Weight: 232.081

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol

CAS No.: 1216024-64-4

Cat. No.: VC0111409

Molecular Formula: C7H10BrN3O

Molecular Weight: 232.081

* For research use only. Not for human or veterinary use.

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol - 1216024-64-4

Specification

CAS No. 1216024-64-4
Molecular Formula C7H10BrN3O
Molecular Weight 232.081
IUPAC Name 2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol
Standard InChI InChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11)
Standard InChI Key SRJLZKYAGXQKLB-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1N)NCCO)Br

Introduction

Chemical Identity and Structure

Basic Information

2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol is characterized by its unique structure containing a brominated pyridine ring with multiple nitrogen-containing functional groups. The compound is identified by several key parameters:

ParameterValue
CAS Number1216024-64-4
Molecular FormulaC7H10BrN3O
Molecular Weight232.081 g/mol
IUPAC Name2-[(3-amino-5-bromopyridin-2-yl)amino]ethanol

The compound belongs to the category of heterocyclic organic compounds specifically due to the presence of the pyridine ring structure. It falls under the broader classification of miscellaneous compounds in chemical inventories .

Structural Features

The molecular structure of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol includes several key features that define its chemical behavior:

  • A pyridine ring with bromine substitution at the 5-position

  • An amino group (-NH2) at the 3-position of the pyridine ring

  • A secondary amino linkage (-NH-) connecting the pyridine ring to an ethanol moiety

  • A terminal hydroxyl group (-OH) on the ethanol chain

These structural elements contribute to the compound's ability to participate in hydrogen bonding and other interactions relevant to its potential applications.

Chemical Identifiers

For precise identification in chemical databases and literature, the compound is associated with the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C7H10BrN3O/c8-5-3-6(9)7(11-4-5)10-1-2-12/h3-4,12H,1-2,9H2,(H,10,11)
Standard InChIKeySRJLZKYAGXQKLB-UHFFFAOYSA-N
SMILESC1=C(C=NC(=C1N)NCCO)Br
PubChem Compound ID58063751

Physical and Chemical Properties

Physical Properties

The physical properties of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol are important for understanding its behavior in various applications. While comprehensive experimental data on all physical properties is limited in the available search results, the following can be inferred based on its structure:

  • The presence of hydroxyl and amino groups suggests potential for hydrogen bonding

  • These functional groups also contribute to the compound's potential solubility in polar solvents

  • The bromine substituent adds lipophilic character to the molecule

Chemical Properties

The chemical reactivity of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol is determined by its functional groups:

  • The primary amino group (-NH2) at the 3-position of the pyridine ring can participate in nucleophilic reactions and form various derivatives

  • The secondary amino group linking the pyridine to the ethanol chain can undergo N-substitution reactions

  • The hydroxyl group can be involved in esterification, oxidation, and other transformations typical of alcohols

  • The bromine substituent provides a site for potential cross-coupling reactions, such as Sonogashira coupling

These chemical properties make the compound versatile for various synthetic applications and modifications.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a direct synthesis method specifically for 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol, insights can be drawn from the synthesis of related compounds with similar structural features.

The synthesis likely involves starting materials such as brominated aminopyridines, which can then undergo substitution reactions to introduce the ethanolamino group .

Related Synthetic Methodologies

Research on related compounds suggests potential synthetic routes. For instance, the synthesis of related 5-bromo-3-iodopyridin-2-amine compounds involves:

  • Treatment of 2-aminopyridine with N-bromosuccinimide (NBS) in acetonitrile to achieve bromination

  • Further functionalization using iodine, potassium iodate, and a mixture of sulfuric acid, acetic acid, and water

For compounds containing both amino and halogen substituents on pyridine rings, Sonogashira coupling reactions are commonly employed to introduce additional functionalities. These reactions typically use:

  • Tetrakis(triphenylphosphine)palladium(0) as a catalyst

  • Copper(I) iodide as a co-catalyst

  • Triethylamine as a base

  • Tetrahydrofuran (THF) as a solvent

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol but differ in key aspects:

  • 1-(2-amino-5-bromopyridin-3-yl)ethanol (CAS: 1067887-42-6) has a different arrangement of functional groups on the pyridine ring and a different connectivity pattern

  • 2-[(3-Amino-5-chloropyridin-4-yl)oxy]ethan-1-ol features chlorine instead of bromine and an oxy linkage rather than an amino linkage to the ethanol group

These structural differences can significantly affect the compounds' chemical reactivity, physical properties, and potential biological activities.

Azaindole Derivatives

The research on azaindole synthesis from aminopyridines provides context for understanding potential transformations of 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol:

  • Acid-catalyzed cyclization using trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) has been reported for the conversion of 3-alkynyl-2-aminopyridines to azaindoles

  • These reactions typically require heating under reflux conditions for several hours

  • The resulting azaindoles have shown promising antimicrobial activity, particularly against yeast strains

While this specific transformation isn't directly reported for 2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol in the search results, the structural similarity suggests potential for similar reactions.

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